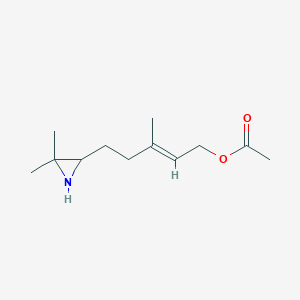
(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate is an organic compound characterized by its unique structure, which includes an aziridine ring and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate alkene with a nitrene source, such as azides or iminoiodinanes, under catalytic conditions.
Alkylation: The aziridine intermediate is then alkylated with a suitable alkyl halide to introduce the dimethyl groups.
Formation of the Enone: The next step involves the formation of the enone structure through a condensation reaction, typically using an aldol condensation.
Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a base such as pyridine to yield the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the enone can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aziridine ring is reactive towards nucleophilic substitution, where nucleophiles such as amines or thiols can open the ring to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products include carboxylic acids or ketones depending on the extent of oxidation.
Reduction: Products include alcohols or alkanes.
Substitution: Products include substituted aziridines or open-chain amines.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate can be used as a building block for more complex molecules
Biology
The compound’s aziridine ring is of interest in biological studies due to its potential reactivity with nucleophiles in biological systems, which can lead to the development of new bioactive molecules.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its reactive aziridine ring.
Industry
In the materials science industry, the compound could be used in the synthesis of polymers or as a precursor for materials with specific properties, such as adhesives or coatings.
Mechanism of Action
The mechanism of action of (E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate involves its interaction with nucleophiles through the aziridine ring. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The enone moiety can also participate in Michael addition reactions, further contributing to its reactivity.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol: Similar structure but with a hydroxyl group instead of an acetate ester.
(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl chloride: Similar structure but with a chloride group instead of an acetate ester.
Uniqueness
(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate is unique due to its combination of an aziridine ring and an enone moiety, which provides a distinct reactivity profile compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
[(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-enyl] acetate |
InChI |
InChI=1S/C12H21NO2/c1-9(7-8-15-10(2)14)5-6-11-12(3,4)13-11/h7,11,13H,5-6,8H2,1-4H3/b9-7+ |
InChI Key |
CQDDPUCJKMDJFL-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\COC(=O)C)/CCC1C(N1)(C)C |
Canonical SMILES |
CC(=CCOC(=O)C)CCC1C(N1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tosyl-5,6-dihydroindolo[2,3-b]indole](/img/structure/B12071844.png)


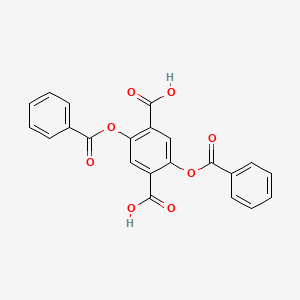
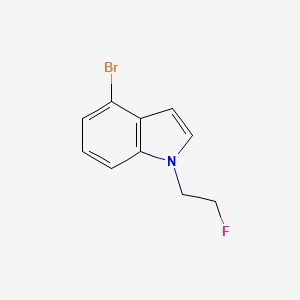
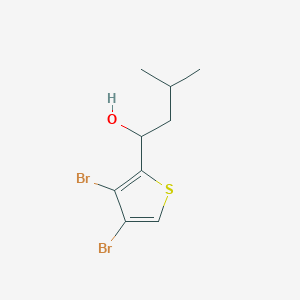
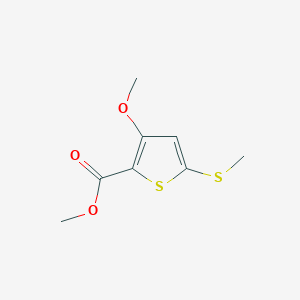
![3-Ethyl-2-[3-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12071896.png)
![6-(Thien-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12071902.png)
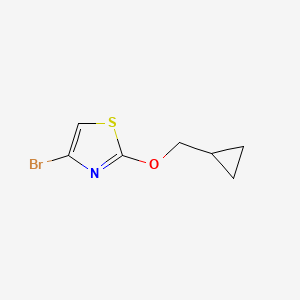
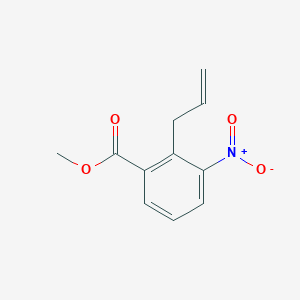
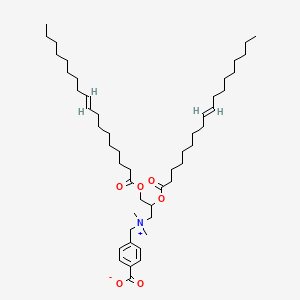
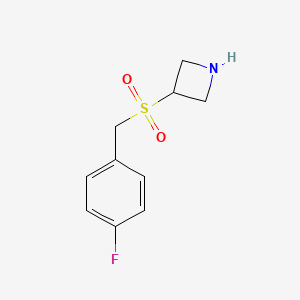
![3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12071921.png)
